1-(4-Fluorobenzoyl)-4-hydroxypyrrolidine-2-carboxylic acid

CAS No.: 497163-88-9

Cat. No.: VC2176140

Molecular Formula: C12H12FNO4

Molecular Weight: 253.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 497163-88-9 |

|---|---|

| Molecular Formula | C12H12FNO4 |

| Molecular Weight | 253.23 g/mol |

| IUPAC Name | 1-(4-fluorobenzoyl)-4-hydroxypyrrolidine-2-carboxylic acid |

| Standard InChI | InChI=1S/C12H12FNO4/c13-8-3-1-7(2-4-8)11(16)14-6-9(15)5-10(14)12(17)18/h1-4,9-10,15H,5-6H2,(H,17,18) |

| Standard InChI Key | ZQKMWRGUSKTUKM-UHFFFAOYSA-N |

| SMILES | C1C(CN(C1C(=O)O)C(=O)C2=CC=C(C=C2)F)O |

| Canonical SMILES | C1C(CN(C1C(=O)O)C(=O)C2=CC=C(C=C2)F)O |

Introduction

Chemical Structure and Properties

Molecular Structure

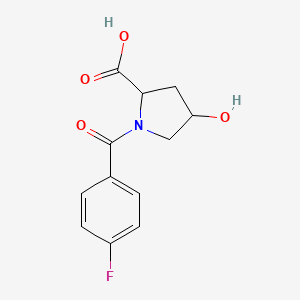

1-(4-Fluorobenzoyl)-4-hydroxypyrrolidine-2-carboxylic acid features a pyrrolidine ring with a carboxylic acid group at position 2, a hydroxyl group at position 4, and a 4-fluorobenzoyl moiety attached to the nitrogen atom. The compound belongs to a family of modified proline derivatives where the nitrogen of the pyrrolidine ring has been functionalized with a fluorine-containing aromatic acyl group.

Physical and Chemical Properties

The physical properties of 1-(4-Fluorobenzoyl)-4-hydroxypyrrolidine-2-carboxylic acid have been documented in chemical databases and are summarized in Table 1.

Table 1: Physical Properties of 1-(4-Fluorobenzoyl)-4-hydroxypyrrolidine-2-carboxylic acid

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂FNO₄ |

| Molecular Weight | 253.23 g/mol |

| CAS Number | 497163-88-9 |

| Melting Point | 205-208°C |

| Boiling Point | 502.2±50.0 °C (Predicted) |

| Density | 1.487±0.06 g/cm³ (Predicted) |

The compound exists as a solid at room temperature with a relatively high melting point, suggesting significant intermolecular forces likely due to hydrogen bonding capabilities from both the carboxylic acid and hydroxyl groups .

Structural Characterization

Spectroscopic Identifiers

While specific spectroscopic data for 1-(4-Fluorobenzoyl)-4-hydroxypyrrolidine-2-carboxylic acid is limited in available literature, information from related compounds can provide insight into its structural characteristics. For comparison, the closely related compound 1-(4-fluorobenzoyl)pyrrolidine-2-carboxylic acid (which lacks the hydroxyl group) has the following identifiers:

-

SMILES: C1CC(N(C1)C(=O)C2=CC=C(C=C2)F)C(=O)O

-

InChI: InChI=1S/C12H12FNO3/c13-9-5-3-8(4-6-9)11(15)14-7-1-2-10(14)12(16)17/h3-6,10H,1-2,7H2,(H,16,17)

The addition of a hydroxyl group at position 4 of the pyrrolidine ring would modify these identifiers to reflect the increased oxygen content and altered stereochemistry.

Synthesis Approaches

Challenges in Synthesis

The synthesis of functionalized proline derivatives often faces challenges related to stereochemical control. For example, during fluorination reactions of hydroxyproline derivatives, researchers have noted issues with intramolecular side reactions that can affect stereochemical outcomes. As described in related literature, careful selection of protecting groups and reaction conditions is essential to prevent unwanted side reactions and maintain stereochemical integrity .

Structural Relationships to Other Compounds

Comparison with Related Derivatives

To better understand the significance of 1-(4-Fluorobenzoyl)-4-hydroxypyrrolidine-2-carboxylic acid, it is valuable to compare it with structurally related compounds (Table 2).

Table 2: Comparison of 1-(4-Fluorobenzoyl)-4-hydroxypyrrolidine-2-carboxylic acid with Related Compounds

| Compound | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|

| 1-(4-Fluorobenzoyl)-4-hydroxypyrrolidine-2-carboxylic acid | C₁₂H₁₂FNO₄ | 253.23 g/mol | 4-Hydroxy group, 4-fluorobenzoyl on nitrogen |

| 1-(4-fluorobenzoyl)pyrrolidine-2-carboxylic acid | C₁₂H₁₂FNO₃ | 238.09 g/mol | Lacks 4-hydroxy group |

| cis-4-Fluoro-L-proline | C₅H₈FNO₂ | ~133.12 g/mol | Fluorine directly on ring position 4, no benzoyl group |

| (2S,4R)-4-(2-Fluorobenzyl)pyrrolidine-2-carboxylic acid | C₁₂H₁₄FNO₂ | 223.25 g/mol (free base) | 2-Fluorobenzyl at position 4, no 4-hydroxy group |

The comparison illustrates how modifications to the core structure affect molecular properties. The addition of the 4-hydroxy group to 1-(4-Fluorobenzoyl)-4-hydroxypyrrolidine-2-carboxylic acid likely enhances hydrogen bonding capabilities compared to its non-hydroxylated analog .

Structure-Activity Relationship Considerations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume